3-Isobutoxyisonicotinic acid

Vue d'ensemble

Description

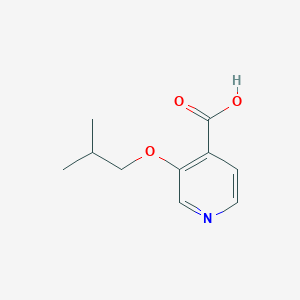

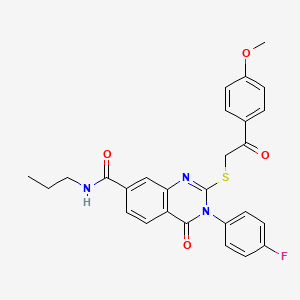

3-Isobutoxyisonicotinic acid is a chemical compound with the formula C10H13NO3 . It is used for research and development .

Molecular Structure Analysis

The molecular structure of 3-Isobutoxyisonicotinic acid contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 ether (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis

3-Isobutoxyisonicotinic acid is a yellow solid . Its chemical formula is C10H13NO3, and its molecular weight is 195.22 .Applications De Recherche Scientifique

Selected Ion Flow Tube Mass Spectrometry Applications

A study involving the use of Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) focused on the analysis of ketone bodies such as 3-hydroxybutyric acid in the headspace of urine for diagnosing ketoacidosis. This method offers potential for non-invasive diagnostics and monitoring of metabolic disorders by analyzing volatile organic compounds (VOCs) in biological samples (Wang, Španěl, & Smith, 2008).

Orthogonal Gene Expression Control

Research on 3-hydroxypropionic acid (3-HP) inducible systems from Pseudomonas putida for orthogonal gene expression in Escherichia coli and Cupriavidus necator demonstrates the potential for controlled gene expression in biotechnological applications. This highlights the importance of specific inducible systems for the efficient production of biochemicals through metabolic engineering (Hanko, Minton, & Malys, 2017).

Biosynthetic Routes for Chemical Production

A novel pathway for the production of various chiral 3-hydroxyacids, including the synthesis of 3,4-dihydroxybutyric acid and 3-hydroxy-γ-butyrolactone from biomass, was developed. This pathway shows potential for sustainable production of chemicals that have applications in materials and medicine (Martin et al., 2013).

Metabolic Engineering for Biochemical Production

Studies on metabolic engineering of microorganisms like Corynebacterium glutamicum and Klebsiella pneumoniae for the production of 3-hydroxypropionic acid from glucose and xylose highlight the potential for renewable production of valuable platform chemicals. These advancements underscore the importance of optimizing metabolic pathways and fermentation conditions for the industrial-scale production of bio-based chemicals (Chen et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(2-methylpropoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(2)6-14-9-5-11-4-3-8(9)10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRAVKWECCUOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CN=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isobutoxyisonicotinic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2998521.png)

![[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate](/img/structure/B2998522.png)

![2-Cyclopropyl-1-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2998528.png)

![7-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2998539.png)

![N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2998540.png)

![2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2998542.png)

![6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2998543.png)

![8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2998544.png)